molecular formula C10H5BrClN3 B1449640 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile CAS No. 1594722-77-6

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

Cat. No.: B1449640
CAS No.: 1594722-77-6
M. Wt: 282.52 g/mol
InChI Key: ZKUPKEYFGJYZFR-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a type of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .


Synthesis Analysis

The synthesis of naphthyridines has been a subject of research for many years . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the first representatives of unsubstituted naphthyridines were reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .


Molecular Structure Analysis

Naphthyridines have six positional isomers with different locations of nitrogen atoms . The molecular formula of this compound is C10H5BrClN3 .


Chemical Reactions Analysis

Naphthyridines have been found to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 282.52 . Other physical and chemical properties are not mentioned in the retrieved papers.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Azab & Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, using compounds related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile as intermediates (Azab & Rady, 2012).
    • Singh & Lesher (1990) discussed a novel synthesis method for 1,6-naphthyridin-2(1H)-ones and their derivatives, emphasizing the potential of these compounds in creating diverse chemical structures (Singh & Lesher, 1990).
    • Al-Issa (2012) explored the synthesis of new pyridine and fused pyridine derivatives, demonstrating the versatility of naphthyridine compounds in chemical synthesis (Al-Issa, 2012).
  • Potential Biological Applications :

    • Barlin & Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing significant antimalarial activity. This highlights the potential of naphthyridine derivatives in pharmaceutical applications (Barlin & Tan, 1985).
  • Analytical and Spectroscopic Studies :

    • Jukić et al. (2010) conducted X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally related to this compound. This research contributes to understanding the structural and optical properties of naphthyridine derivatives (Jukić et al., 2010).
  • Chemical Reaction Mechanisms :

    • Czuba & Woźniak (2010) studied the reactions of various bromo- and chloro-naphthyridines, providing insight into the reactivity and mechanisms of compounds similar to this compound (Czuba & Woźniak, 2010).

Biochemical Analysis

Biochemical Properties

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to inhibition or modulation of enzyme activity. Additionally, this compound can form complexes with metal ions, further influencing its biochemical behavior and interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. The influence on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, has been observed, resulting in altered gene expression and cellular metabolism. Furthermore, this compound can affect the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, leading to inhibition or modulation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional regulation. The compound’s ability to form complexes with metal ions also plays a role in its molecular interactions and effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have different biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins. These localizations can affect the compound’s activity and function, as well as its interactions with other biomolecules within the cell .

Properties

IUPAC Name

6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUPKEYFGJYZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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